4,4'-Dichloro-3-nitrobenzophenone

Descripción general

Descripción

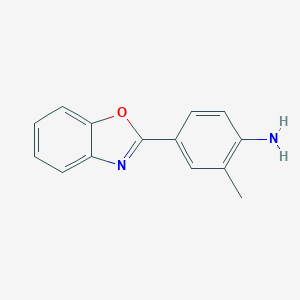

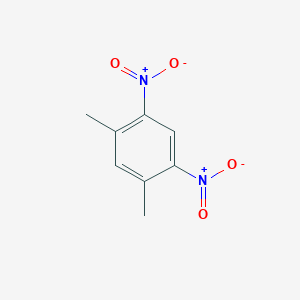

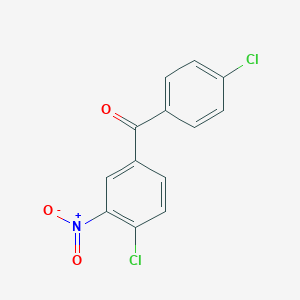

4,4’-Dichloro-3-nitrobenzophenone, also known as (4-Chloro-3-nitro-phenyl)-(4-chloro-phenyl)-methanone, is a chemical compound with the molecular formula ClC6H4COC6H3(Cl)NO2 . It has a molecular weight of 296.11 .

Synthesis Analysis

The synthesis of 4,4’-Dichloro-3-nitrobenzophenone involves a multi-step reaction . The process includes the use of nitric acid at 70 °C and 50 °C, followed by the application of thionyl chloride and N,N-dimethyl-formamide at 75 - 80 °C .Molecular Structure Analysis

The molecular structure of 4,4’-Dichloro-3-nitrobenzophenone can be represented by the SMILES string [O-]N+c1cc(ccc1Cl)C(=O)c2ccc(Cl)cc2 . The InChI representation is 1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H .Physical And Chemical Properties Analysis

4,4’-Dichloro-3-nitrobenzophenone appears as a light yellow crystalline powder . It has a melting point range of 86.8-88.6 degrees Celsius . The compound is soluble in acetone, forming a clear, light green solution .Aplicaciones Científicas De Investigación

Electrochemical Reduction Mechanisms

4,4'-Dichloro-3-nitrobenzophenone has been studied in the context of the electrochemical reduction of nitro compounds. The reduction process of similar nitrobenzophenones occurs through multiple steps, including reduction to dihydroxylamine and dehydration to form nitroso compounds, which are further reducible. These findings are significant in understanding the reduction behavior of nitro compounds in aqueous media (Laviron, Meunier‐Prest, & Lacasse, 1994).

Crystal Growth and Characterization

Research has focused on growing single crystals of 4-chloro-3-nitrobenzophenone, a compound closely related to 4,4'-Dichloro-3-nitrobenzophenone, using techniques like the vertical Bridgman technique. Studies have analyzed the crystalline perfection, fluorescence spectra, and mechanical properties of these crystals (Aravinth, Babu, & Ramasamy, 2014).

Catalytic Applications

Phthalocyanines substituted with dichlorophenoxy groups have been synthesized and used as catalysts for the aerobic oxidation of nitrophenols. These catalysts demonstrate significant activity, highlighting the potential use of dichloro-nitrobenzophenone derivatives in catalysis (Saka, Sarkı, & Kantekin, 2015).

Optical Properties and Applications

4-chloro-3-nitrobenzophenone, closely related to 4,4'-Dichloro-3-nitrobenzophenone, has been characterized for its optical properties. The cutoff wavelength, thermal properties, and fluorescence spectra of the crystals grown by the Bridgman technique have been studied, suggesting potential applications in optical materials (Aravinth, Anandha Babu, & Ramasamy, 2014).

Molecular Weight Control for Polymer Electrolytes

The polymerization of dichloro-phenoxybenzophenone derivatives has been explored for controlling the molecular weight of poly(p-phenylene) derivatives, which are important for proton-conducting electrolytes in fuel cells (Tonozuka et al., 2011).

Synthesis of Organic Intermediates

4,4'-Dichloro-3-nitrobenzophenone derivatives have been synthesized and characterized as important intermediates in organic chemistry. Their structural elucidation aids in the development of non-carcinogenic dye substitutes and other applications (Xiao-yan Wang & Xiang-hong Huang, 2004).

Photocatalytic Degradation Studies

Studies on photocatalytic mechanisms of compounds like 4-nitrophenol, which are structurally similar to 4,4'-Dichloro-3-nitrobenzophenone, have shed light on the pathways involved in the photodegradation of aromatic pollutants. This research is pivotal in environmental remediation using photocatalysis (Tolosana-Moranchel et al., 2018).

Safety And Hazards

When handling 4,4’-Dichloro-3-nitrobenzophenone, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFPZMPLEYZRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351043 | |

| Record name | 4,4'-Dichloro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dichloro-3-nitrobenzophenone | |

CAS RN |

31431-17-1 | |

| Record name | 4,4'-Dichloro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)